molecular formula C23H30N2O3S B2563927 1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one CAS No. 2361681-64-1

1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B2563927
CAS No.: 2361681-64-1
M. Wt: 414.56
InChI Key: OYNVWVRUUNFKKA-UHFFFAOYSA-N
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Description

1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one is a complex organic compound characterized by its spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production of this compound typically involves the use of olefin metathesis reactions with a Grubbs catalyst. this method is complex and expensive, making it less favorable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific spirocyclic structure and its high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis . This makes it a promising candidate for the development of new antituberculosis drugs.

Properties

IUPAC Name

1-[4-(9-oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-2-20(26)24-12-8-23(9-13-24,19-6-4-3-5-7-19)21(27)25-14-17-29-22(18-25)10-15-28-16-11-22/h2-7H,1,8-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNVWVRUUNFKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCSC4(C3)CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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